![molecular formula C9H8N2O B181916 7-Methyl-1,8-naphthyridin-4(1H)-one CAS No. 1569-18-2](/img/structure/B181916.png)
7-Methyl-1,8-naphthyridin-4(1H)-one
Overview
Description
7-Methyl-1,8-naphthyridin-4(1H)-one is a chemical compound that belongs to the class of naphthyridine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of pharmaceuticals.
Scientific Research Applications
Anticancer Activity
Naphthyridine derivatives have demonstrated potential use in anticancer treatments due to their ability to inhibit topoisomerase-II, an enzyme crucial for DNA replication and cell division in cancer cells .
Anti-inflammatory and Antimicrobial Properties
These compounds are also known for their anti-inflammatory and antimicrobial activities, making them valuable in the development of new treatments for infections and inflammatory diseases .
Antihistaminic Effects
The antihistaminic properties of naphthyridine derivatives suggest they could be used in allergy treatments to alleviate symptoms caused by histamine release .
Antihypertensive and Antiarrhythmic Uses
Substituted naphthyridines are utilized as antihypertensives and antiarrhythmics, indicating their importance in cardiovascular disease management .
Agricultural Applications
Some naphthyridine compounds serve as herbicide safeners and immunostimulants, highlighting their role in agriculture to protect crops and enhance plant immunity .
Gastric Antisecretory Activity
These derivatives have shown gastric antisecretory effects, which could be beneficial in treating conditions like peptic ulcers by reducing stomach acid production .
Mechanism of Action
Target of Action
7-Methyl-1,8-naphthyridin-4-ol, also known as 7-Methyl-1,8-naphthyridin-4(1H)-one, is a synthetic 1,8-naphthyridine antimicrobial agent . It has been found to have marked antibacterial activity against gram-negative bacteria including Enterobacter species, Escherichia coli, Morganella Morganii; Proteus Mirabilis, Proteus vulgaris, and Providencia rettgeri . It is an inhibitor of the A subunit of bacterial DNA gyrase .
Mode of Action
The compound acts as a DNA intercalator . It binds with double-stranded DNA (ds-DNA) by intercalating between adjacent base pairs . This changes the DNA conformation and inhibits DNA duplication or transcription , leading to suppression of bacterial growth .
Biochemical Pathways
It is known that the compound interferes with the action of dna gyrase, an enzyme that is critical for bacterial dna replication . By inhibiting this enzyme, the compound prevents the bacteria from replicating their DNA, thereby inhibiting their growth .
Result of Action
The primary result of the action of 7-Methyl-1,8-naphthyridin-4-ol is the inhibition of bacterial growth . By preventing the bacteria from replicating their DNA, the compound effectively stops the bacteria from multiplying . This can help to control the spread of the bacterial infection and allow the body’s immune system to eliminate the remaining bacteria.
properties
IUPAC Name |
7-methyl-1H-1,8-naphthyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-7-8(12)4-5-10-9(7)11-6/h2-5H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJJTRYGAHJGAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197954 | |
Record name | 7-Methyl-1,8-naphthyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-1,8-naphthyridin-4(1H)-one | |
CAS RN |
1569-18-2, 49655-73-4 | |
Record name | 4-Hydroxy-7-methyl-1,8-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1569-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methyl-1,8-naphthyridin-4(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49655-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methyl-1,8-naphthyridin-4(1H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049655734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methyl-1,8-naphthyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methyl-1,8-naphthyridin-4(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.268 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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